molecular formula C9H13NO2S B3155341 Ethyl 2-((thiophen-2-ylmethyl)amino)acetate CAS No. 79714-08-2

Ethyl 2-((thiophen-2-ylmethyl)amino)acetate

Cat. No. B3155341
CAS RN: 79714-08-2
M. Wt: 199.27 g/mol
InChI Key: JCQFRVKITJROJQ-UHFFFAOYSA-N
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Description

Thiophene-based compounds are a significant class of heterocyclic compounds which exhibit interesting applications in the field of medicinal chemistry . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds is typically a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene-based compounds can undergo various chemical reactions. For instance, they can react with various carbon-centered electrophiles to produce different derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can vary greatly depending on their specific structure. For instance, some compounds may be solid at room temperature .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as Ethyl 2-((thiophen-2-ylmethyl)amino)acetate, have been of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives have been proven to be effective drugs with anti-inflammatory properties . This makes Ethyl 2-((thiophen-2-ylmethyl)amino)acetate a potential candidate for the development of new anti-inflammatory drugs.

Anti-Cancer Properties

Thiophene derivatives also exhibit anti-cancer properties . Therefore, Ethyl 2-((thiophen-2-ylmethyl)amino)acetate could potentially be used in the development of new anti-cancer treatments.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that Ethyl 2-((thiophen-2-ylmethyl)amino)acetate could have potential applications in this field.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Ethyl 2-((thiophen-2-ylmethyl)amino)acetate, being a thiophene derivative, could contribute to this area of research.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that Ethyl 2-((thiophen-2-ylmethyl)amino)acetate could potentially be used in the development of new OLED technologies.

Antibacterial Properties

Some thiophene derivatives have been synthesized and screened for their antibacterial activity . Ethyl 2-((thiophen-2-ylmethyl)amino)acetate could potentially be used in the development of new antibacterial agents.

Synthesis of New Compounds

The base catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution led to the respective N-cyanoacetamide derivatives . This suggests that Ethyl 2-((thiophen-2-ylmethyl)amino)acetate could be used in the synthesis of new compounds.

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary depending on their structure and the specific biological target. Some thiophene derivatives have shown antimicrobial, anti-inflammatory, and anticancer properties .

Safety and Hazards

Thiophene-based compounds can have various safety and hazard profiles depending on their specific structure. Some may be flammable, cause eye irritation, or have specific organ toxicity .

Future Directions

Thiophene-based compounds continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the synthesis of novel thiophene analogs with enhanced biological activities and minimal toxicity .

properties

IUPAC Name

ethyl 2-(thiophen-2-ylmethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-12-9(11)7-10-6-8-4-3-5-13-8/h3-5,10H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQFRVKITJROJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((thiophen-2-ylmethyl)amino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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